tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, also known as tert-butyl carbamate, is an organic compound with various applications in the scientific and industrial fields. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, insecticides, and herbicides. It is also used as a catalyst in organic reactions. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism Of Action
Tert-butyl carbamate is a reversible inhibitor of enzymes, meaning that it binds to the enzyme and prevents it from catalyzing its reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor and resume its activity. The mechanism of action of tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate carbamate is not fully understood, but it is believed to involve the formation of a covalent bond between the carbamate group and the enzyme’s active site.
Biochemical And Physiological Effects
Tert-butyl carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can lead to a variety of physiological effects, including increased heart rate, increased respiration rate, and increased muscle contraction. In addition, tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate carbamate has been shown to inhibit the activity of several other enzymes, including cytochrome P450 and thymidylate synthase.
Advantages And Limitations For Lab Experiments
Tert-butyl carbamate is a useful tool for laboratory experiments due to its ability to form stable complexes with metal ions, as well as its reversible inhibition of enzymes. However, it is important to note that this compound is toxic and should be handled with caution. In addition, it is not very soluble in water, so it may not be suitable for certain types of experiments.
Future Directions
Tert-butyl carbamate has a variety of applications in the scientific and industrial fields, and its potential uses are only beginning to be explored. Future research may focus on further exploring the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research may be conducted on its potential applications in the synthesis of pharmaceuticals, insecticides, and herbicides. Finally, further research may be conducted on its potential use as a catalyst in organic reactions.
Scientific Research Applications
Tert-butyl carbamate has a variety of applications in scientific research. It is used as a catalyst in organic reactions, and is also used as a reagent in the synthesis of pharmaceuticals, insecticides, and herbicides. It is also used as a substrate in enzyme-catalyzed reactions, and is a useful tool for studying enzyme kinetics. Its ability to form stable complexes with metal ions makes it useful in studies of metal-binding proteins.
properties
IUPAC Name |
tert-butyl N-(4-amino-4-iminobutan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H3,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIPUISXAHUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=N)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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